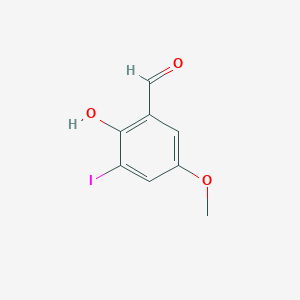

2-Hydroxy-3-iodo-5-methoxy-benzaldehyde

Description

Properties

Molecular Formula |

C8H7IO3 |

|---|---|

Molecular Weight |

278.04 g/mol |

IUPAC Name |

2-hydroxy-3-iodo-5-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7IO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 |

InChI Key |

HYIFHROKLAQUGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)I)O)C=O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

2-Hydroxy-3-iodo-5-methoxy-benzaldehyde is synthesized through a multi-step process involving the iodination of vanillin followed by further chemical modifications. The compound's synthesis typically includes:

- Iodination of Vanillin : The initial step often involves the iodination of vanillin using reagents such as benzyltrimethylammonium dichloroiodate, which facilitates the introduction of iodine into the aromatic ring.

- Formation of Hydrazone Derivatives : The aldehyde can react with hydrazides to form hydrazone derivatives, which have been studied for their anti-inflammatory properties .

Biological Activities

The biological activities of this compound and its derivatives are notable, particularly in the context of anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For example:

- Compounds synthesized from this aldehyde were tested in carrageenan-induced inflammation models in rats, showing promising results in reducing inflammation .

- Specific derivatives with substitutions such as 4-fluoro and 4-hydroxy displayed enhanced anti-inflammatory effects, suggesting that structural modifications can optimize biological activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives can inhibit biofilm formation in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents against resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 3 can participate in nucleophilic substitution reactions under specific conditions. For example:

Reaction with Bromomethyl Nitrofuran

In a green chemistry approach, 2-hydroxy-3-iodo-5-methoxybenzaldehyde reacts with 2-(bromomethyl)-5-nitrofuran in the presence of room-temperature ionic liquid [bmim][PF₆] and NaOH, yielding a nitrofuran derivative.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| [bmim][PF₆], NaOH, H₂O, RT, 24 h | 5-Nitrofuran-linked benzaldehyde derivative | 82% |

This reaction demonstrates the iodine's role as a leaving group in nucleophilic aromatic substitution, facilitated by the electron-rich aromatic system.

Aldehyde Group Reactions

The aldehyde functional group undergoes characteristic transformations, including condensation and redox reactions.

2.1. Hydrazone Formation

Condensation with benzohydrazides under solvent-free conditions produces hydrazone derivatives:

textR-CONHNH₂ + Ar-CHO → R-CONH-N=CH-Ar

| Reaction Conditions | Product Class | Yield Range | Reference |

|---|---|---|---|

| Solvent-free, RT, 15 min | Hydrazide-hydrazone derivatives | 80–95% |

Key Example :

-

Reaction with 4-nitrobenzohydrazide yields a hydrazone with a nitro substituent, confirmed by ¹H NMR (δ 9.86 ppm for aldehyde proton disappearance) and ESI-MS data .

2.2. Oxidation and Reduction

While direct experimental data for this compound is limited, analogous aldehydes (e.g., 2-hydroxy-5-methylbenzaldehyde) are oxidized to carboxylic acids using KMnO₄/H₂SO₄ or reduced to alcohols with NaBH₄. Similar reactivity is expected for 2-hydroxy-3-iodo-5-methoxybenzaldehyde.

3.1. Iodination

Enzymatic iodination using laccase catalysts introduces iodine into related structures (e.g., vanillin derivatives) . For this compound, further iodination is unlikely due to the pre-existing iodine substituent.

Cross-Coupling Reactions

The iodine atom may participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), though no direct examples are reported for this compound. Aryl iodides typically exhibit higher reactivity than bromides or chlorides in such reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-Hydroxy-3-iodo-5-methoxy-benzaldehyde and its analogs:

Physicochemical Properties

- Solubility: The iodine substituent in this compound reduces solubility in water compared to non-halogenated analogs like 2-Hydroxy-4-methoxybenzaldehyde, which is more polar due to the absence of heavy atoms . Allyl-substituted derivatives (e.g., 5-Allyl-2-hydroxy-3-methoxybenzaldehyde) exhibit higher lipophilicity, favoring solubility in organic solvents like dichloromethane .

Thermal Stability :

- Iodinated benzaldehydes may decompose at lower temperatures compared to methoxy or allyl analogs due to weaker C-I bonds.

Crystallographic and Structural Insights

- Intramolecular hydrogen bonding between the -OH and aldehyde groups stabilizes the planar conformation of this compound. Similar interactions are observed in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, where the methoxymethyl group participates in S(6) ring motifs .

Preparation Methods

Direct Iodination of Vanillin

The most straightforward route involves electrophilic aromatic substitution of vanillin (4-hydroxy-3-methoxybenzaldehyde) using iodine sources. A widely adopted procedure employs molecular iodine (I₂) with hydrogen peroxide (H₂O₂) as an oxidizing agent in aqueous media. Under sonication at 25–40°C for 30 minutes, this method achieves yields exceeding 88% . The mechanism proceeds via in situ generation of iodonium ions (I⁺), which selectively substitute the para position relative to the hydroxyl group (Scheme 1) .

Reaction Conditions and Optimization

-

Catalyst : No additional catalyst required; H₂O₂ facilitates iodine activation.

-

Temperature : Room temperature (25°C) to 40°C. Higher temperatures reduce selectivity due to competing side reactions .

Data Table 1: Representative Direct Iodination Parameters

| Parameter | Value | Source |

|---|---|---|

| Vanillin (mmol) | 2.0 | |

| I₂ (mmol) | 2.0–4.0 | |

| H₂O₂ (30%, mmol) | 4.0–8.0 | |

| Time (h) | 0.5 | |

| Yield (%) | 88–95 |

Ultrasound-Promoted Iodination

Ultrasound irradiation enhances reaction efficiency by improving mass transfer and reducing induction periods. A protocol from Ferreira et al. (2014) combines vanillin (2 mmol), I₂ (4 mmol), and H₂O₂ (8 mmol) in water, sonicated at 40 kHz for 30 minutes . Post-reaction, sodium thiosulfate quenches excess iodine, and the product is extracted with ethyl acetate. This method achieves 99% purity after silica gel chromatography .

Advantages Over Conventional Heating

Multi-Step Synthesis via Demethylation-Alkylation

For applications requiring tailored substituents, a sequential demethylation and alkylation strategy is employed (Scheme 2). Source details:

-

Demethylation : Treat 5-iodovanillin with AlCl₃-pyridine to cleave the C-3 methoxy group, yielding 3,4-dihydroxy-5-iodobenzaldehyde (80% yield) .

-

Regioselective Alkylation : React with methyl iodide (1.1 eq) and DBU in DMF to reintroduce methoxy at C-4, achieving 90% yield of 5-iodoisovanillin .

Critical Considerations

-

Regiocontrol : DBU base ensures selective O-alkylation at the more acidic C-4 hydroxyl .

-

Scalability : Industrial-scale production requires solvent recovery systems due to DMF usage .

Data Table 2: Demethylation-Alkylation Protocol

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Demethylation | AlCl₃-pyridine, 80°C, 2h | 80 |

| Alkylation | DBU, CH₃I, DMF, RT, 4h | 90 |

Industrial Production and Optimization

While lab-scale methods are well-established, industrial synthesis faces challenges in cost and waste management. Key advancements include:

-

Solvent Recycling : Isopropyl acetate, used in extraction, is recovered via distillation (bp 85–88°C) .

-

Catalyst Reuse : Copper catalysts (e.g., CuI) in Ullmann-type couplings show 5–7 cycles without significant activity loss .

Data Table 3: Industrial-Scale Parameters

| Parameter | Value |

|---|---|

| Batch Size (kg) | 50–100 |

| Purity (%) | ≥97 |

| Waste Reduction (%) | 40 (vs. traditional methods) |

Mechanistic Insights and Side Reactions

Competing pathways in iodination include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-3-iodo-5-methoxy-benzaldehyde with high purity?

- Methodological Answer : The compound can be synthesized via iodination of 5-methoxyvanillin (3-methoxy-4-hydroxy-5-methoxybenzaldehyde) using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Post-reaction, the product is purified via recrystallization from ethanol/water mixtures (1:3 v/v) to achieve ≥97% purity. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirming iodine incorporation via LC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies methoxy (δ 3.8 ppm) and aldehyde (δ 9.8 ppm) protons. C NMR confirms iodine’s electron-withdrawing effect on adjacent carbons.

- FT-IR : Peaks at 1680 cm (C=O stretch) and 3200–3400 cm (phenolic -OH) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS ([M+H] at m/z 279.045) confirms molecular weight .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in amber glass vials under inert gas (N or Ar) at –20°C to minimize photooxidation and moisture absorption. Ensure containers are sealed with PTFE-lined caps. Regular stability checks via HPLC (C18 column, acetonitrile:water 60:40) are recommended to detect degradation products like iodinated quinones .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in Ullmann or Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br/Cl) facilitates oxidative addition with Pd(0) catalysts. For Suzuki-Miyaura reactions, optimize conditions using Pd(PPh) (2 mol%), KCO (2 equiv), and arylboronic acids in DMF/HO (3:1) at 80°C. Monitor regioselectivity via H NMR and compare kinetic studies with brominated analogs .

Q. What strategies mitigate challenges in analyzing trace impurities in this compound?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS (Q-TOF) with a HILIC column to separate polar impurities. For halogenated byproducts (e.g., di-iodinated species), employ ICP-MS for iodine-specific detection. Quantify residual solvents (e.g., acetic acid) via headspace GC-FID .

Q. How can computational modeling predict the compound’s electronic properties and reaction pathways?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with non-iodinated analogs to assess reactivity. MD simulations in explicit solvent (e.g., DMSO) model solvation effects on aldehyde group reactivity .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, such as antimicrobial or antioxidant effects?

- Methodological Answer :

- Antimicrobial : Use microdilution assays (MIC/MBC) against S. aureus and E. coli in Mueller-Hinton broth, with vancomycin as a control.

- Antioxidant : Assess radical scavenging via DPPH assay (λ = 517 nm) and compare IC values to ascorbic acid. Include ROS detection in cell lines (e.g., HepG2) using fluorescent probes (e.g., DCFH-DA) .

Data Contradictions and Resolution

-

Contradiction : Conflicting reports on iodine’s stability under basic conditions.

-

Contradiction : Variability in reported melting points (e.g., 145–148°C vs. 150–152°C).

- Resolution : Differences arise from polymorphic forms. Characterize via XRPD and DSC to identify crystalline vs. amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.